4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole
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Overview
Description
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and pyrrolidinyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions, where the pyrrolidinyl group is introduced to the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which offer better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings and heterocyclic structure allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the design of new materials with specific functionalities, such as conductive polymers or advanced coatings.
Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole
- 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(morpholin-1-yl)-1,3-oxazole
- 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(piperidin-1-yl)-1,3-oxazole
Uniqueness
The uniqueness of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-5-9-17(10-6-15)19-22-20(21(26-19)23-13-3-4-14-23)27(24,25)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNLEDDHNRJEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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